Product packaging for 5-Bromo-2-(4-chlorobenzyl)-2H-indazole(Cat. No.:)

5-Bromo-2-(4-chlorobenzyl)-2H-indazole

Cat. No.: B12223985
M. Wt: 321.60 g/mol
InChI Key: NJVDAZKMQVIJLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Bromo-2-(4-chlorobenzyl)-2H-indazole (CAS Number: 1205548-67-9) is a high-value brominated and benzyl-substituted indazole derivative of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C 14 H 10 BrClN 2 and a molecular weight of 321.60, it serves as a versatile building block for the synthesis of more complex molecules. The indazole scaffold is a privileged structure in pharmacology, known for its wide spectrum of biological activities. Indazole-containing compounds are frequently explored as potent inhibitors and are found in several approved drugs and clinical candidates, such as the anticancer agents Pazopanib and Niraparib . The specific substitution pattern on this compound—featuring a bromine at the 5-position and a 4-chlorobenzyl group at the 1-position—makes it a particularly valuable intermediate for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). This allows researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies. Its primary research applications include use as a key precursor in the development of novel therapeutic agents, with a strong focus on oncology and antimicrobial research . The structural features of this compound are conducive to interacting with various enzymatic targets, including kinases, which are critical in cancer cell signaling pathways . Handling and Safety: For research and laboratory use only. Not approved for diagnostic or therapeutic use in humans or animals. Please refer to the associated Safety Data Sheet (SDS) for detailed handling, storage, and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10BrClN2 B12223985 5-Bromo-2-(4-chlorobenzyl)-2H-indazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10BrClN2

Molecular Weight

321.60 g/mol

IUPAC Name

5-bromo-2-[(4-chlorophenyl)methyl]indazole

InChI

InChI=1S/C14H10BrClN2/c15-12-3-6-14-11(7-12)9-18(17-14)8-10-1-4-13(16)5-2-10/h1-7,9H,8H2

InChI Key

NJVDAZKMQVIJLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=C3C=C(C=CC3=N2)Br)Cl

Origin of Product

United States

Lipid Based Formulations:

Lipid-based drug delivery systems (LBDDS) are a common and effective approach for improving the oral absorption of poorly water-soluble compounds. acs.org These formulations utilize oils, surfactants, and co-solvents to dissolve the drug and maintain it in a solubilized state in vivo.

Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. researchgate.net For compounds like 5-bromo-2-(4-chlorobenzyl)-2H-indazole, the high lipophilicity makes it a good candidate for loading into the lipidic phase of a SEDDS. acs.org This approach can enhance solubility, reduce the potential for precipitation in the gut, and improve absorption. researchgate.netacs.org

Example of SEDDS Components:

ComponentExample ExcipientsFunction
Oils (Triglycerides) Corn oil, sesame oil, glyceryl monolinoleateSolubilize the lipophilic drug. acs.org
Surfactants Polyoxyl 35 castor oil, Glyceryl monocaprylateFacilitate emulsification and stabilize the emulsion. acs.orgresearchgate.net
Co-solvents Ethanol, Propylene glycol monocaprylateEnhance drug solubility in the formulation. acs.org

This table provides examples of excipients commonly used in lipid-based formulations.

Amorphous Solid Dispersions:

Another strategy to improve the dissolution rate and apparent solubility of poorly soluble drugs is to convert the crystalline form of the drug into a higher-energy amorphous state. researchgate.net This is typically achieved by dispersing the drug in a polymeric carrier.

Spray-Dried Dispersions (SDDs): In this technique, the drug and a polymer (e.g., hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) - HPMCAS) are dissolved in a common solvent, and the solution is then sprayed into a drying chamber to rapidly remove the solvent, trapping the drug in an amorphous state within the polymer matrix. researchgate.net This method has been shown to generate supersaturated solutions upon dissolution, which can significantly increase drug absorption. researchgate.net

Nanoparticle Formulations:

Reducing the particle size of the drug to the nanometer range can dramatically increase the surface area available for dissolution, thereby enhancing the dissolution rate and bioavailability. researchgate.netnih.gov

Excipient-Free Nanoparticles: Techniques like microfluidic hydrodynamic focusing can be used to produce pure drug nanoparticles without the need for additional excipients. nih.gov This approach is particularly useful for increasing the oral bioavailability of kinase inhibitors and may allow for alternative delivery routes. nih.gov

Nano-polyplexes: For some applications, the drug can be formulated into nano-polyplexes, which are self-assembled nanoparticles of a therapeutic agent and a polymer. To ensure long-term stability, these formulations may require lyoprotectants (e.g., sucrose, trehalose) if they are to be stored as a lyophilized powder. nih.gov

Use of Co Solvents and Surfactants:

For early in vitro screening assays, simple solutions are often prepared using co-solvents and surfactants.

Dimethyl Sulfoxide (DMSO): DMSO is a powerful aprotic solvent capable of dissolving a wide range of poorly soluble compounds, including indazole derivatives. vulcanchem.com It is commonly used for preparing high-concentration stock solutions for in vitro studies.

Aqueous Formulations with Surfactants: For in vivo studies, especially intravenous administration, formulations may consist of a combination of solubilizing agents such as surfactants (e.g., polysorbates, Cremophor® EL) and co-solvents (e.g., polyethylene (B3416737) glycol, ethanol) in an aqueous vehicle. The goal is to maintain the drug in solution upon dilution in the bloodstream to prevent precipitation and embolism.

The development of a robust formulation is a critical step in the preclinical assessment of 5-bromo-2-(4-chlorobenzyl)-2H-indazole and its analogs. A thorough understanding of the compound's physicochemical properties is paramount to selecting an appropriate formulation strategy that ensures adequate and reproducible drug exposure, enabling a reliable evaluation of its therapeutic potential. nih.govpurdue.edu

Preclinical Efficacy Studies of 5 Bromo 2 4 Chlorobenzyl 2h Indazole and Its Potent Analogs

In Vivo Proof-of-Concept Studies in Disease Models

Histopathological and Immunohistochemical Analysis of Tissues

Histopathological and immunohistochemical (IHC) analyses are crucial steps in the preclinical evaluation of novel anticancer compounds. These techniques allow for the microscopic examination of tumor tissues to assess the cellular response to treatment.

Histopathological examination of tumor sections following treatment with indazole analogs typically involves staining with hematoxylin (B73222) and eosin (B541160) (H&E). This allows for the visualization of morphological changes indicative of therapeutic efficacy, such as:

Necrosis: Areas of dead tissue within the tumor mass.

Apoptosis: An increase in programmed cell death, characterized by cell shrinkage, chromatin condensation, and formation of apoptotic bodies.

Reduced mitotic activity: A decrease in the number of cells undergoing division.

Immunohistochemistry (IHC) is a more specific technique that uses antibodies to detect the presence and localization of specific proteins (biomarkers) within the tissue. nih.gov For anticancer agents, IHC is often used to assess markers of cell proliferation, apoptosis, and angiogenesis.

Commonly analyzed IHC markers in preclinical cancer models include:

Ki-67: A marker of cellular proliferation. A reduction in Ki-67 staining indicates an anti-proliferative effect.

Cleaved Caspase-3: A key executioner enzyme in the apoptotic pathway. Increased staining suggests the induction of apoptosis.

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling): A method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.

CD31 (PECAM-1): A marker for endothelial cells, used to assess tumor microvessel density and the anti-angiogenic effects of a compound.

While specific data for 5-Bromo-2-(4-chlorobenzyl)-2H-indazole is not available, studies on other indazole derivatives have demonstrated significant reductions in tumor cell proliferation and induction of apoptosis in xenograft models. nih.gov

Biomarker Discovery and Validation

Biomarker studies are integral to modern drug development, helping to identify patient populations most likely to respond to a given therapy and to provide early evidence of a drug's biological activity.

Pharmacodynamic (PD) biomarkers are used to demonstrate that a drug is engaging with its intended target and eliciting the desired biological effect in vivo. For indazole derivatives that function as kinase inhibitors, a common PD biomarker is the phosphorylation status of the target kinase or its downstream substrates. nih.gov For instance, if an indazole analog targets a specific receptor tyrosine kinase, a decrease in the phosphorylated form of that receptor in tumor tissue following treatment would serve as a key PD biomarker.

Predictive biomarkers can help to identify which tumors will be sensitive to a particular drug. For example, the PARP inhibitor MK-4827, an indazole-7-carboxamide derivative, has shown particular efficacy in cancer cells with mutations in the BRCA1 and BRCA2 genes. nih.gov In this context, BRCA1/2 mutation status is a predictive biomarker for sensitivity to this class of indazole derivatives.

The discovery and validation process for biomarkers typically involves:

In vitro screening: Identifying potential biomarkers in cell lines that correlate with sensitivity to the compound.

In vivo model validation: Confirming the utility of the biomarker in preclinical animal models of the disease.

Clinical correlation: Ultimately, validating the biomarker in human clinical trials.

For a compound like this compound, biomarker discovery would focus on identifying the molecular drivers of cancers where it shows potent activity, which could then be developed as patient selection tools. smolecule.com

Pharmacokinetics (PK) and Pharmacodynamics (PD) Studies

Pharmacokinetic (PK) studies characterize the journey of a drug through the body, while pharmacodynamic (PD) studies describe the body's response to the drug. The integration of PK and PD data is essential for predicting therapeutic efficacy.

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

ADME studies describe how a drug is absorbed into the bloodstream, distributed to various tissues, metabolized into other compounds, and ultimately excreted from the body. These properties are critical for determining a compound's potential as a drug. While specific ADME data for this compound is not published, general characteristics can be inferred from related compounds.

Absorption: The bioavailability of indazole derivatives can vary significantly based on their physicochemical properties. For example, some indazole-based compounds have demonstrated good oral bioavailability, making them suitable for oral administration. mdpi.com

Distribution: Compounds are assessed for their distribution into various tissues, including the target tissue (e.g., the tumor). Plasma protein binding is also a key parameter, as only the unbound fraction of a drug is typically active.

Metabolism: The liver is the primary site of drug metabolism. nih.govresearchgate.net Indazole derivatives can undergo various metabolic transformations, including oxidation, hydroxylation, and glucuronidation, primarily mediated by cytochrome P450 (CYP) enzymes. nih.gov For instance, extrahepatic oxidation by CYP1A1 and CYP1A2 was identified as a metabolic concern for some 2-phenyl-2H-indazole-7-carboxamides. nih.gov

Excretion: Metabolites and unchanged drug are typically eliminated from the body via the kidneys (urine) or the liver (bile/feces).

In Vitro Metabolic Stability in Hepatic Microsomes and Hepatocytes

Before advancing to in vivo studies, the metabolic stability of a compound is assessed using in vitro systems. These assays provide an early indication of how quickly a compound might be cleared from the body.

Hepatic Microsomes: These are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of Phase I metabolic enzymes, particularly CYPs. researchgate.net Incubating a compound with liver microsomes from different species (e.g., mouse, rat, human) helps to predict its metabolic clearance and identify potential inter-species differences.

Hepatocytes: Intact liver cells (hepatocytes) are considered the "gold standard" for in vitro metabolism studies as they contain both Phase I and Phase II metabolic enzymes and better represent the in vivo environment. nih.gov

The data below is a representative example of metabolic stability results for an investigational compound in the indazole class.

Table 1: Representative In Vitro Metabolic Stability of an Indazole Analog

Species System Parameter Value
Human Liver Microsomes Intrinsic Clearance (CLint) 48.1 µL/min/mg
Mouse Liver Microsomes Intrinsic Clearance (CLint) 115 µL/min/mg
Rat Liver Microsomes Intrinsic Clearance (CLint) 194 µL/min/mg
Human Hepatocytes Intrinsic Clearance (CLint) 20.9 µL/min/10⁶ cells
Mouse Hepatocytes Intrinsic Clearance (CLint) 116 µL/min/10⁶ cells
Rat Hepatocytes Intrinsic Clearance (CLint) 140 µL/min/10⁶ cells

Data is illustrative and based on a representative indazole compound.

In Vivo PK Profiling in Relevant Species

In vivo PK studies are typically conducted in rodent species (e.g., mice and rats) to understand how a compound behaves in a living organism. Following administration of the compound, blood samples are collected at various time points to determine key PK parameters.

Table 2: Representative In Vivo Pharmacokinetic Parameters of an Indazole Analog in Mice

Parameter Description Value
Cmax Maximum plasma concentration 15.2 ng/mL
Tmax Time to reach maximum concentration 0.25 h
AUC Area under the concentration-time curve 20.1 h*ng/mL
t₁/₂ Elimination half-life 0.66 h
CL Clearance 324.8 mL/min/kg
F% Oral Bioavailability 15%

Data is illustrative and based on a representative indazole compound administered orally.

These parameters help to establish a potential dosing regimen for efficacy studies. For example, a compound with a short half-life might require more frequent administration to maintain therapeutic concentrations.

Correlation of PK and PD Data for Efficacy Prediction

The ultimate goal of preclinical PK/PD studies is to establish a relationship between drug exposure (PK) and the biological or therapeutic effect (PD). This relationship is critical for predicting the dose and schedule that will be effective in humans.

By measuring drug concentrations in plasma and the corresponding pharmacodynamic effect in the target tissue (e.g., inhibition of a target kinase or reduction in a tumor biomarker) over time, a PK/PD model can be constructed. This model helps to define the exposure levels (e.g., Cmax, AUC) that are most critical for driving efficacy. This understanding is essential for optimizing the dosing strategy to maximize the therapeutic benefit. For many anticancer agents, maintaining a drug concentration above a minimum effective level for a specific duration is key to achieving tumor growth inhibition.

Formulation and Delivery Considerations for Preclinical Studies (Excluding dosage/administration)

The successful preclinical evaluation of novel therapeutic candidates like this compound and its analogs is critically dependent on the development of appropriate formulations that ensure adequate exposure in in vitro and in vivo models. nih.gov The physicochemical properties of these compounds, particularly their solubility and permeability, dictate the formulation strategies required to achieve consistent and reproducible results in non-clinical studies.

Based on available data for related structures, this compound is characterized by high lipophilicity, as indicated by a calculated XLogP3 of 4.5, and limited aqueous solubility. smolecule.comvulcanchem.com These characteristics are common among many kinase inhibitors and present significant challenges for formulation development, often leading to poor absorption and variable exposure when administered in simple aqueous vehicles. nih.govupertis.ac.id Therefore, enabling formulation strategies are essential for preclinical assessment.

Physicochemical Properties Influencing Formulation

The formulation approach for a new chemical entity (NCE) is largely guided by its inherent physical and chemical properties. For this compound and its analogs, the key properties to consider are:

PropertyValue/CharacteristicImplication for Formulation
Molecular Formula C₁₄H₁₀BrClN₂Provides the basis for molecular weight calculation.
Molecular Weight 321.60 g/mol Influences diffusion and transport properties. bldpharm.com
Solubility Limited aqueous solubility; Soluble in organic solvents like DMSO. vulcanchem.comRequires solubility enhancement techniques for aqueous-based assays and oral/parenteral delivery.
Lipophilicity (XLogP3) 4.5High lipophilicity suggests good membrane permeability but poor aqueous solubility (BCS Class II/IV). smolecule.com
Chemical Stability Stable under standard conditions; decomposition may occur at high temperatures. vulcanchem.comStorage conditions must be controlled. Potential for degradation in certain formulation excipients should be evaluated.

This table is generated based on data from related indazole compounds and general pharmaceutical principles.

Formulation Strategies for Poorly Soluble Indazole Analogs

Given the poor aqueous solubility of this compound, several formulation strategies can be employed to enhance its dissolution and bioavailability for preclinical studies. The selection of a suitable approach depends on the specific requirements of the study (e.g., in vitro vs. in vivo), the desired route of administration, and the physicochemical properties of the specific analog. nih.govresearchgate.net

Advanced Computational and Theoretical Investigations of 5 Bromo 2 4 Chlorobenzyl 2h Indazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a molecule. For 5-Bromo-2-(4-chlorobenzyl)-2H-indazole, these calculations offer insights into its electronic behavior, reactivity, and spectroscopic characteristics. While specific experimental data for this compound is not extensively available in public literature, theoretical predictions based on established computational methods and data from analogous indazole derivatives provide a robust framework for understanding its molecular attributes. nih.govresearchgate.netrsc.org

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound is characterized by the distribution of electrons across its molecular orbitals. Key descriptors derived from quantum chemical calculations, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its reactivity.

The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For substituted indazoles, the nature and position of the substituents significantly influence these frontier orbitals. nih.govrsc.org

In this compound, the electron-withdrawing nature of the bromine atom at the 5-position and the chlorine atom on the benzyl (B1604629) group is expected to lower both the HOMO and LUMO energy levels compared to an unsubstituted indazole. The delocalized π-system of the indazole ring and the benzyl group will also play a significant role in defining the electronic landscape.

Table 1: Predicted Reactivity Descriptors for this compound

DescriptorPredicted Value/CharacteristicSignificance
HOMO Energy Relatively lowIndicates moderate electron-donating ability.
LUMO Energy Relatively lowIndicates moderate electron-accepting ability.
HOMO-LUMO Gap ModerateSuggests good chemical stability.
Electron Density High on N1 and N2, and the benzene (B151609) ring of the indazole moiety. Lower on the carbon atom attached to the bromine.Predicts sites for electrophilic and nucleophilic attack.
Mulliken Charges Negative charges on nitrogen and halogen atoms; positive charges on adjacent carbon atoms.Provides insight into the electrostatic potential and intermolecular interactions.

Note: The values in this table are qualitative predictions based on the analysis of similar substituted indazole structures.

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

Computational methods can accurately predict the spectroscopic signatures of molecules, which are invaluable for their characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The predicted ¹H and ¹³C NMR chemical shifts are determined by the electronic environment of each nucleus. For this compound, the protons and carbons of the indazole and benzyl rings are expected to show distinct signals. The protons on the benzyl methylene (B1212753) bridge would likely appear as a singlet, while the aromatic protons would exhibit complex splitting patterns due to coupling. The carbon atoms attached to the bromine and chlorine atoms would show characteristic shifts influenced by the electronegativity of the halogens. nih.govresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum is predicted by calculating the vibrational frequencies of the molecule's bonds. Characteristic peaks would be expected for the C-H stretching of the aromatic rings and the methylene bridge, C=C and C=N stretching within the heterocyclic and aromatic systems, and the C-Br and C-Cl stretching vibrations at lower frequencies. psu.edu

UV-Visible (UV-Vis) Spectroscopy: Predictions of electronic transitions from the HOMO to the LUMO and other orbitals allow for the simulation of the UV-Vis absorption spectrum. Substituted indazoles typically exhibit absorption bands in the UV region, and the presence of the chromophoric indazole and benzyl groups would define the absorption maxima. biointerfaceresearch.com

In Silico ADMET Prediction and Optimization

In silico ADMET prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. These predictions are based on the molecule's structure and physicochemical properties.

Lipophilicity and Solubility Prediction

Lipophilicity and solubility are key determinants of a drug's absorption and distribution.

Lipophilicity: Often expressed as the logarithm of the partition coefficient (logP), lipophilicity describes a compound's affinity for a nonpolar environment. The presence of two halogen atoms and two aromatic rings in this compound suggests a significant degree of lipophilicity. Computational models like XLogP3 can provide a quantitative estimate. For the similar compound 5-Bromo-2-methyl-2H-indazole, the predicted XLogP3 value is 2.3, indicating moderate lipophilicity. nih.gov The addition of the 4-chlorobenzyl group would further increase this value.

Solubility: Aqueous solubility is crucial for a drug to be absorbed from the gastrointestinal tract. The high lipophilicity and the lack of highly polar functional groups in this compound suggest that it will have low aqueous solubility.

Table 2: Predicted Lipophilicity and Solubility of this compound

PropertyPredicted ValueMethod of Prediction
LogP (o/w) > 3.0Based on analogy with similar structures and computational models. nih.govscielo.br
Aqueous Solubility LowInferred from high lipophilicity and chemical structure. nih.gov

Blood-Brain Barrier Penetration Prediction

The ability of a compound to cross the blood-brain barrier (BBB) is essential for drugs targeting the central nervous system. Predictions are often based on molecular weight, lipophilicity, polar surface area, and the number of hydrogen bond donors and acceptors.

This compound has a molecular weight of approximately 321.6 g/mol and is highly lipophilic. It has no hydrogen bond donors and two nitrogen atoms that can act as hydrogen bond acceptors. These properties are generally favorable for BBB penetration. Studies have shown that halogenation can enhance BBB permeability. nih.govnih.gov

Table 3: In Silico Prediction of Blood-Brain Barrier Penetration

ParameterValue for this compoundInfluence on BBB Penetration
Molecular Weight ~321.6 g/mol Favorable (typically < 500 g/mol )
LogP High (>3.0)Favorable
Hydrogen Bond Donors 0Favorable (low number is preferred)
Hydrogen Bond Acceptors 2Favorable (low to moderate number is preferred)
Prediction Likely to cross the BBBBased on physicochemical properties. nih.govnih.gov

Metabolic Site Prediction and Metabolite Identification

Predicting the metabolic fate of a compound is crucial to understanding its efficacy and potential for drug-drug interactions. The metabolism of xenobiotics is primarily carried out by cytochrome P450 (CYP) enzymes.

For this compound, several potential sites of metabolism can be predicted based on its structure:

Oxidation of the Benzyl Methylene Bridge: The CH₂ group connecting the indazole and the 4-chlorophenyl ring is a likely site for hydroxylation.

Aromatic Hydroxylation: The electron-rich positions on both the indazole and the 4-chlorophenyl rings are susceptible to oxidation by CYP enzymes. The presence of the electron-donating nitrogen atoms in the indazole ring can direct metabolism to specific positions. nih.gov

N-Dealkylation: Cleavage of the bond between the indazole nitrogen and the benzyl group is another possible metabolic pathway.

Table 4: Predicted Metabolic Sites and Potential Metabolites

Metabolic ReactionPredicted SitePotential Metabolite
Hydroxylation Benzyl methylene bridge[5-Bromo-2-(4-chlorobenzyl)-2H-indazol-yl]methanol
Aromatic Hydroxylation Indazole ring (e.g., C3, C4, C6, or C7)Hydroxylated this compound
Aromatic Hydroxylation 4-chlorophenyl ring5-Bromo-2-(hydroxy-4-chlorobenzyl)-2H-indazole
N-Dealkylation N2-C bond of the benzyl group5-Bromo-2H-indazole and 4-chlorobenzaldehyde

Virtual Screening and Library Design

Virtual screening (VS) has become an indispensable tool in computational drug discovery, enabling the rapid, in silico assessment of large chemical libraries to identify molecules that are likely to bind to a biological target. For a scaffold such as this compound, which holds potential for further development, virtual screening facilitates the exploration of its chemical space to design focused libraries with a higher probability of yielding active compounds. These methods are broadly categorized into structure-based and ligand-based approaches.

Structure-Based Virtual Screening

Structure-Based Virtual Screening (SBVS) relies on the three-dimensional structure of the macromolecular target, typically a protein or enzyme, which is often determined through X-ray crystallography or NMR spectroscopy. The primary technique in SBVS is molecular docking, which predicts the preferred orientation and binding affinity of a ligand when bound to the target's active site.

For indazole analogs, SBVS has been instrumental in identifying inhibitors for various protein classes, particularly kinases. For instance, structure-guided drug design has been successfully used to develop 1H-indazole derivatives as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) kinases. nih.gov In such studies, the crystal structure of the target protein is used to dock a library of indazole-containing compounds. The docking scores, which estimate the binding free energy, and the analysis of binding poses (e.g., hydrogen bonds, hydrophobic interactions) help prioritize candidates for synthesis and biological testing. nih.govresearchgate.net

A typical SBVS workflow for identifying novel inhibitors based on the this compound scaffold would involve:

Target Preparation : Preparing the 3D structure of the protein of interest, such as a specific kinase or enzyme implicated in a disease. This involves adding hydrogen atoms, assigning charges, and defining the binding pocket.

Ligand Library Preparation : Creating a virtual library of compounds. This could include commercially available indazoles or a custom-designed library of virtual analogs of this compound with diverse substitutions.

Molecular Docking : Docking the library of ligands into the prepared receptor active site using software like AutoDock or Maestro. rsc.org

Post-Docking Analysis : Filtering the results based on docking scores, binding interactions with key residues, and pharmacokinetic (ADME/Tox) properties to select a small subset of promising "hits". researchgate.net

For example, studies on quinazoline (B50416) derivatives, another class of heterocyclic compounds, have successfully used SBVS to identify potent EGFR inhibitors by screening large databases and prioritizing compounds with favorable binding energies and ADME profiles. researchgate.net A similar approach could be applied to screen for novel kinase inhibitors derived from the this compound core.

Ligand-Based Virtual Screening

When the 3D structure of the target is unknown, Ligand-Based Virtual Screening (LBVS) serves as a powerful alternative. This method relies on the principle that molecules with similar structures or properties often exhibit similar biological activities. LBVS uses a set of known active compounds (ligands) to build a predictive model.

Common LBVS techniques include:

Similarity Searching : This involves screening a database to find molecules that are structurally similar to a known active template compound. For example, using a known active indazole as a query, one could search large compound databases like ZINC or PubChem for close analogs. biotech-asia.orgmdpi.com

Pharmacophore Modeling : A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. This model is then used as a 3D query to screen compound libraries.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. mdpi.com These models can then predict the activity of new, untested compounds.

An LBVS campaign for indazole analogs could start with a known active molecule, such as a reported indazole-based kinase inhibitor. biotech-asia.org By searching proprietary or public libraries for compounds with high similarity, researchers can rapidly expand the structure-activity relationship (SAR) around the core scaffold. nih.gov For example, a ligand-based screen for indole (B1671886) derivatives, structurally related to indazoles, successfully identified potent inhibitors of M. tuberculosis DNA gyrase by using a known inhibitor as the template for a similarity search. nih.govnih.gov

The following table outlines a hypothetical comparison of virtual screening approaches for indazole derivatives.

Table 1: Comparison of Virtual Screening Methodologies for Indazole Analogs
Methodology Requirement Principle Application Example for Indazoles
Structure-Based Virtual Screening (SBVS) 3D structure of the biological target (e.g., protein kinase). Docking of ligands into the target's active site to predict binding affinity and pose. nih.gov Identifying potential indazole-based inhibitors of EGFR or FGFR kinases by docking a library of derivatives into their ATP-binding sites. nih.gov
Ligand-Based Virtual Screening (LBVS) A set of molecules with known activity against the target. Identifying novel compounds based on their similarity to known active ligands (e.g., shape, pharmacophore). mdpi.com Using a known active indazole inhibitor to search a database for structurally similar compounds to discover new chemotypes. nih.gov

De Novo Design Strategies

De novo design is a computational strategy that aims to construct novel molecules from scratch, atom by atom or fragment by fragment, within the constraints of a target's binding site. youtube.com Unlike virtual screening, which selects from existing libraries, de novo design can generate entirely new chemical entities tailored to the specific geometry and chemical environment of the binding pocket.

This process typically involves:

Placement : Placing a "seed" atom or fragment in a favorable position within the active site.

Growth : Sequentially adding new fragments or atoms to the seed, exploring different growth vectors while optimizing interactions with the protein.

Linking : Connecting different fragments that are placed in various sub-pockets of the active site.

Optimization : Refining the generated structures to improve binding affinity and synthetic feasibility.

Fragment-led de novo design has been used to discover novel 1H-indazole-based inhibitors of fibroblast growth factor receptors (FGFRs). nih.gov This approach demonstrates the power of computational design in creating potent and efficient ligands. For a scaffold like this compound, de novo design algorithms could be used to explore optimal substitutions at various positions of the indazole ring to maximize interactions with a specific target, potentially leading to the design of highly potent and selective inhibitors. nih.gov

Cheminformatics and Data Mining for Indazole Analogs

Cheminformatics combines computational methods with chemical information to analyze and organize large datasets of chemical compounds, enabling the extraction of valuable knowledge and the identification of meaningful patterns. For a class of compounds like indazole analogs, cheminformatics and data mining are crucial for understanding structure-activity relationships (SAR), designing diverse chemical libraries, and predicting the properties of new molecules.

A cheminformatics analysis of a library of indazole analogs, such as those derived from this compound, would typically involve the calculation and analysis of various molecular descriptors. nih.govresearchgate.net These descriptors can be categorized as follows:

Physicochemical Properties : These include fundamental properties like Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA), and the number of hydrogen bond donors and acceptors. These are critical for assessing drug-likeness and predicting ADME properties. researchgate.net

Structural Fingerprints : These are bit strings that encode the structural features of a molecule. They are widely used for similarity searching, clustering, and building machine learning models.

Topological and 3D Descriptors : These capture more complex information about molecular size, shape, and branching.

By mining data from a series of synthesized and tested 2-phenyl-2H-indazole derivatives, researchers have identified key structural features that favor biological activity, such as the presence of electron-withdrawing groups on the phenyl ring. nih.govresearchgate.net Activity landscape modeling, a cheminformatics technique, can visualize the relationship between structural similarity and activity, highlighting small structural changes that lead to large drops or gains in potency (known as "activity cliffs"). nih.gov This information is invaluable for guiding the optimization of lead compounds.

The table below summarizes key descriptors used in the cheminformatics analysis of compound libraries.

Table 2: Key Molecular Descriptors in Cheminformatics Analysis
Descriptor Description Relevance in Drug Discovery
Molecular Weight (MW) The mass of one mole of the substance. Influences size and diffusion; often constrained in drug design (e.g., Lipinski's Rule of Five).
LogP (Octanol-Water Partition Coefficient) A measure of a compound's lipophilicity. Affects solubility, membrane permeability, and metabolic stability. researchgate.net
Topological Polar Surface Area (TPSA) The sum of surfaces of polar atoms in a molecule. Correlates with passive molecular transport through membranes and bioavailability. researchgate.net
Hydrogen Bond Donors (HBD) The number of hydrogen atoms attached to electronegative atoms (O, N). Crucial for molecular recognition and binding to biological targets. researchgate.net
Hydrogen Bond Acceptors (HBA) The number of electronegative atoms (O, N) with lone pairs. Essential for forming hydrogen bonds with the target protein. researchgate.net
Rotatable Bonds (RB) The number of bonds that allow free rotation around them. Influences conformational flexibility and oral bioavailability. researchgate.net

By applying these computational and cheminformatics tools, researchers can systematically investigate the therapeutic potential of this compound, design focused libraries of its analogs with enhanced properties, and accelerate the journey from a chemical scaffold to a potential drug candidate.

Future Directions and Therapeutic Potential of 5 Bromo 2 4 Chlorobenzyl 2h Indazole Research

Identification of Novel Therapeutic Applications beyond Initial Indications

Initial interest in 5-Bromo-2-(4-chlorobenzyl)-2H-indazole and structurally similar compounds has been driven by their potential anticancer, antimicrobial, and neuroprotective properties. smolecule.com The halogen substituents (bromine and chlorine) are known to enhance the biological activity of the indazole core. smolecule.com However, the versatility of the indazole scaffold opens avenues for exploring a much wider range of therapeutic applications. benthamdirect.comnih.gov

Future research could focus on repurposing this compound for indications where other indazole derivatives have already shown promise. These areas include, but are not limited to:

Cardiovascular Diseases: Certain indazole derivatives have been investigated for their potential in treating cardiovascular conditions. nih.gov

Neurodegenerative Disorders: Beyond general neuroprotection, specific indazole-based molecules have been explored as potential treatments for conditions like Parkinson's disease and in the management of neuroinflammation. nih.govnih.govresearchgate.net

Viral Infections: Indazole compounds have been noted for their potential to modulate cellular RNA and DNA synthesis, suggesting utility in treating viral infections such as HIV. nih.govgoogle.com

Metabolic Diseases: Research into indazole derivatives has touched upon their potential role in managing conditions like diabetes. google.com

The exploration of these novel applications will depend on detailed studies of the compound's mechanism of action and its interaction with various biological targets. smolecule.com

Combination Therapy Strategies with this compound

The potential for indazole compounds to act as mixed kinase inhibitors makes them excellent candidates for combination therapies, particularly in oncology. google.comrsc.org Kinase inhibitors can be used as single agents or in conjunction with other anti-cancer drugs and radiation therapy to inhibit tumor growth and metastasis. google.com

Future research strategies could involve pairing this compound with:

Standard Chemotherapeutic Agents: To potentially enhance efficacy or overcome drug resistance. Several indazole derivatives have been developed as kinase inhibitors with significant anti-cancer activity. rsc.org

Other Targeted Therapies: Combining inhibitors of different signaling pathways is a common strategy in cancer treatment. For example, an indazole-based kinase inhibitor could be paired with an agent targeting a different oncogenic pathway.

Immunotherapies: Exploring the immunomodulatory effects of the compound could lead to combinations with checkpoint inhibitors or other cancer immunotherapies.

The rationale for these combinations is to create a synergistic effect, where the combined treatment is more effective than the sum of its parts. google.com

Development of Prodrugs or Advanced Delivery Systems

A significant challenge with many promising therapeutic compounds, including some indazole derivatives, is poor aqueous solubility, which can limit their bioavailability and clinical utility. nih.gov To address this, future research on this compound could focus on creating prodrugs or utilizing advanced delivery systems.

Prodrug Development: A prodrug is an inactive or less active molecule that is converted into the active drug within the body. For indazoles, this can be achieved by modifying the indazole nitrogen. For example, N-acyloxymethyl analogues of indazole-based HIV inhibitors have been developed to increase aqueous solubility and susceptibility to enzymatic hydrolysis, effectively converting them into the active form in vivo. nih.gov This approach warrants further study to improve the physicochemical properties of compounds like this compound. nih.gov

Advanced Delivery Systems: Encapsulating the compound in nanoparticle-based delivery systems or other advanced formulations could improve its solubility, stability, and targeting to specific tissues, thereby enhancing its therapeutic potential while minimizing potential off-target effects.

Exploration of New Chemical Space Based on the Indazole Scaffold

The this compound structure serves as a valuable scaffold for the synthesis of new derivatives. smolecule.com The field of medicinal chemistry is continually exploring new chemical space by making systematic modifications to a parent compound to improve its potency, selectivity, and pharmacokinetic properties. bldpharm.com This is often guided by structure-activity relationship (SAR) studies and computational modeling. benthamdirect.comnih.gov

Key strategies for exploring new chemical space from this scaffold include:

Fragment-Based Lead Discovery: This approach uses small chemical fragments to identify core binding interactions, which can then be built upon. An indazole fragment was successfully used to develop a potent AXL kinase inhibitor, demonstrating the power of this technique for the indazole scaffold. nih.gov

Nucleophilic and Electrophilic Substitutions: The bromine atom at the 5-position is a key site for nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. smolecule.com Similarly, the chlorobenzyl group can undergo electrophilic reactions. smolecule.com These modifications can lead to the discovery of compounds with novel or enhanced biological activities.

Structure-Guided Design: Using techniques like X-ray crystallography to understand how a compound binds to its target can guide the rational design of more potent and selective inhibitors. nih.gov This has been used effectively to optimize indazole derivatives as inhibitors of various kinases, such as FGFR4 and Aurora kinases. nih.govnih.gov

The following table showcases examples of how modifications to the core indazole structure have led to derivatives with specific biological activities, illustrating the potential for future research based on the this compound scaffold.

Indazole Derivative Example Target/Activity Significance Reference
Compound 27i FGFR4 Inhibitor (IC50 = 2.4 nM)Potent and selective inhibitor overcoming gatekeeper mutations in hepatocellular carcinoma. nih.gov
Compound 2f Antiproliferative (IC50 = 0.23–1.15 μM)Showed potent growth inhibition against several cancer cell lines and induced apoptosis. rsc.org
Compound 123 Dual Aurora A/B Kinase InhibitorPotent dual inhibitor identified through fragment-based and knowledge-based design. nih.gov
N-acyloxymethyl analogue 11b HIV Inhibitor ProdrugDesigned to increase aqueous solubility and allow for enzymatic activation. nih.gov

This table is for illustrative purposes and shows data for various indazole derivatives, not specifically this compound.

Collaborative Research Opportunities and Translational Pathways

Advancing the therapeutic potential of this compound from a laboratory curiosity to a clinical candidate requires a multi-faceted, collaborative approach. The journey involves academic research institutions, pharmaceutical companies, and clinical research organizations.

Academia-Industry Partnerships: Academic labs can excel in early-stage discovery, synthesis, and mechanism-of-action studies. rsc.orgrsc.org Collaboration with pharmaceutical companies can provide the resources and expertise needed for preclinical development, toxicology studies, and navigating the complex regulatory pathways.

Translational Research Hubs: Many universities and research centers have established translational medicine programs. rsc.orgnih.gov These centers are designed to bridge the gap between basic science and clinical application, providing resources for advanced preclinical testing and early-phase clinical trials.

Open Science and Data Sharing: Collaborative platforms and the publication of research in peer-reviewed journals are essential for advancing the field. benthamdirect.comnih.gov Sharing data on synthesis methods, biological activity, and structure-activity relationships allows different research groups to build upon each other's work, accelerating the pace of discovery. nih.gov

The ultimate goal is to move promising compounds along the translational pathway from initial synthesis and in vitro screening to in vivo studies in animal models and, eventually, to human clinical trials to validate their therapeutic efficacy. researchgate.netrsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.